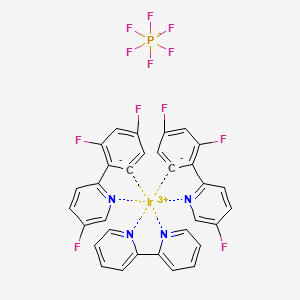
2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate is a complex organometallic compound. It is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications. The compound consists of an iridium(3+) core coordinated with 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine and 2-pyridin-2-ylpyridine ligands, with hexafluorophosphate as the counterion.
Preparation Methods
The synthesis of 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate typically involves the following steps:
Ligand Synthesis: The ligands 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine and 2-pyridin-2-ylpyridine are synthesized separately through multi-step organic reactions.
Complex Formation: The ligands are then reacted with an iridium(III) precursor, such as iridium(III) chloride, under specific conditions to form the desired complex.
Purification: The resulting complex is purified using techniques like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where ligands are replaced by other functional groups under specific conditions.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and C-H activation.
Biology: The compound is studied for its potential use in bioimaging and as a therapeutic agent due to its luminescent properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in photodynamic therapy.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate involves its interaction with molecular targets through coordination chemistry. The iridium(3+) core plays a crucial role in facilitating various chemical reactions by providing a stable coordination environment for the ligands. The compound’s luminescent properties are attributed to the electronic transitions within the iridium-ligand complex.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate stands out due to its unique combination of ligands and the presence of iridium(3+). Similar compounds include:
- 2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);2,2’-bipyridine;hexafluorophosphate
- 2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate
These compounds share similar structural features but differ in their ligand composition, leading to variations in their chemical and physical properties.
Properties
Molecular Formula |
C32H18F12IrN4P |
|---|---|
Molecular Weight |
909.7 g/mol |
IUPAC Name |
2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C11H5F3N.C10H8N2.F6P.Ir/c2*12-7-1-3-9(10(14)5-7)11-4-2-8(13)6-15-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-8H;;/q2*-1;;-1;+3 |
InChI Key |
HZBQREWMRMVZNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


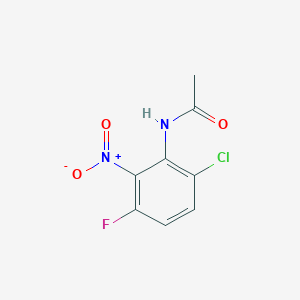
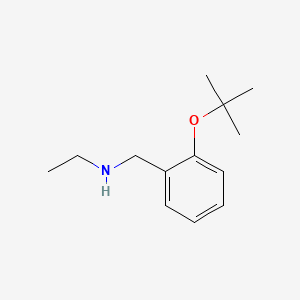

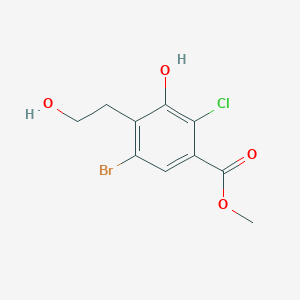
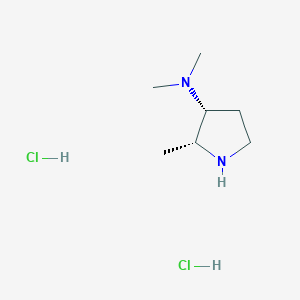
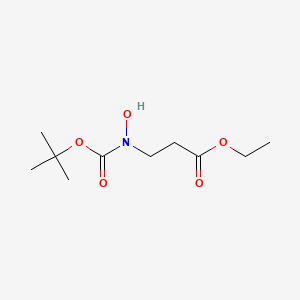

![6-Methyl-2,6-diazabicyclo[3.2.0]heptane;bis(2,2,2-trifluoroacetic acid)](/img/structure/B13911227.png)
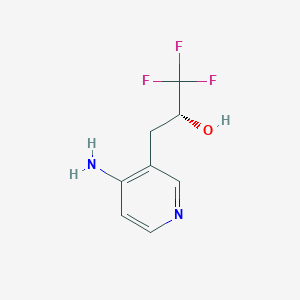



![(8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B13911254.png)
![7-Methyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B13911255.png)
